molecular formula C13H8F3NO2 B14241516 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl CAS No. 189575-69-7

2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14241516
CAS No.: 189575-69-7
M. Wt: 267.20 g/mol
InChI Key: MZPWTCFOXPDZBH-UHFFFAOYSA-N
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Description

2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound with the molecular formula C13H8F3NO2 It is a derivative of biphenyl, where one phenyl ring is substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 4’-(trifluoromethyl)-1,1’-biphenyl. The process can be summarized as follows:

    Starting Material: 4’-(trifluoromethyl)-1,1’-biphenyl.

    Nitration: The starting material is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 2-position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Amino-4’-(trifluoromethyl)-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Nitroso derivatives or other oxidized products.

Scientific Research Applications

2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized biphenyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a biphenyl moiety.

    2-Nitro-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a biphenyl moiety.

    2-Nitro-4-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a biphenyl moiety.

Uniqueness

2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both a nitro group and a trifluoromethyl group on a biphenyl scaffold. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The biphenyl structure provides rigidity and stability, while the nitro and trifluoromethyl groups offer reactivity and lipophilicity, respectively.

Properties

CAS No.

189575-69-7

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

1-nitro-2-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(18)19/h1-8H

InChI Key

MZPWTCFOXPDZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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